Cas no 81-07-2 (Saccharin)

Saccharin structure
Saccharin structure
상품 이름:Saccharin
CAS 번호:81-07-2
MF:C7H5NO3S
메가와트:183.184500455856
MDL:MFCD00005866
CID:34232
PubChem ID:5143

Saccharin 화학적 및 물리적 성질

이름 및 식별자

    • Benzo[d]isothiazol-3(2H)-one 1,1-dioxide
    • 1,2-DIHYDRO-2-KETOBENZISOSULFONAZOLE
    • 2,3-DIHYDROXY-1,2-BENZISOTHIAZOL-3-ONE-1,1-DIOXIDE
    • 2-SULFOBENZOIC ACID IMIDE
    • AKOS 228-41
    • ANHYDRO-O-SULFAMINEBENZOIC ACID
    • BENZOIC SULPHIMIDE
    • GARANTOSE
    • GLUSIDE
    • INSOLUBLE SACCHARIN
    • O-BENZOIC ACID SULFIMIDE
    • O-BENZOIC SULFIMIDE
    • O-SULFOBENZIMIDE
    • SACCHARIN
    • SACCHARIN 550X
    • SACCHARINE
    • SACCHARINE INSOLUBLE
    • SACCHARIN INSOLUBLE
    • SYNCAL (R) SDI
    • 1,1-Diox-1,2-benzisothiazol-3-one
    • 1,1-Dioxo-1,2-dihydro-1lambda*6*-benzo[d]-isothiazol-3-one
    • 1,1-dioxo-1,2-benzisothiazol-3-one
    • 1,1-dioxo-benzo[d]isothiazol-3-one
    • 1,2-benzisothiazol-3(2H)-one-1,1-dioxide
    • 1,2-benzisothiazol-3-one 1,1-dioxide
    • 1,2-benzoisothiazol-3(2H)-one 1,1-dioxide
    • 3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide
    • GLUCID
    • Glycosin
    • Kandiset
    • Natreen
    • Sacarina
    • Saxin
    • Sweeta
    • Sykose
    • Syncal
    • 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide
    • 2,3-Dihydroxy-1,2-benzisothiazol-3-one 1,1-dioxide
    • Saccharimide
    • Benzosulfimide
    • Benzoic sulfimide
    • o-Benzosulfimide
    • Saccharinose
    • Benzosulphimide
    • Saccharinol
    • Saccharin acid
    • Benzosulfinide
    • Saccharol
    • Hermesetas
    • 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide
    • Saccharina
    • Zaharina
    • Sucrette
    • Benzo-2-sulphimide
    • o-Benzoyl sulfimide
    • Sucre edulcor
    • o-Benzoic sulphimide
    • Benzoylsulfonic Imide
    • o-Sulfoben
    • 1,2-Benzisothiazolin-3-one, 1,1-dioxide (8CI)
    • 1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazole
    • 1,1-Dioxo-1,2-benzisothiazol-3(2H)-one
    • 1,1-Dioxo-1,2-benzothiazol-3-one
    • 1,1-Dioxo-1,2-dihydro-1λ*6*-benzo[d]isothiazol-3-one
    • 2,3-Dihydro-1,2-benzisothiazol-3-one-1,1-dioxide
    • 2,3-Dihydro-1λ6,2-benzothiazole-1,1,3-trione
    • 2,3-Dihydro-3-oxobenzisosulfonazole
    • 3-Benzisothiazolinone 1,1-dioxide
    • 3-Hydroxybenzisothiazole-S,S-dioxide
    • 550 Saccharine
    • Benzo[d]isothiazol-3(2H)-one-1,1-dioxide
    • Benzoic sulphinide
    • MeSH ID: D012439
    • Necta Sweet
    • NSC 5349
    • o-Sulfobenzoic acid imide
    • Sucram
    • Saccharin
    • MDL: MFCD00005866
    • 인치: 1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
    • InChIKey: CVHZOJJKTDOEJC-UHFFFAOYSA-N
    • 미소: O=C1C2C(=CC=CC=2)S(=O)(=O)N1
    • BRN: 6888

계산된 속성

  • 정밀분자량: 182.99900
  • 동위원소 질량: 182.999
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 303
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.9
  • 토폴로지 분자 극성 표면적: 71.6
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: 흰색 단사 결정체.진공 속에서 승화된 것은 바늘 모양의 결정체이다.
  • 밀도: 0.828
  • 융해점: 226-229 °C (lit.)
  • 비등점: subl
  • 굴절률: 1.5500 (estimate)
  • 용해도: acetone: soluble1g in 12mL(lit.)
  • 수용성: 3.3 g/L (20 ºC)
  • 안정성: Stable. Incompatible with strong oxidizing agents.
  • PSA: 71.62000
  • LogP: 1.52830
  • 머크: 8311
  • 산도 계수(pKa): 11.68(at 18℃)
  • 용해성: 물, 에틸에테르와 클로로포름에 약간 용해되고 에탄올, 에틸산에스테르와 아세톤에 용해된다.그것의 나트륨 소금은 사카린 나트륨 또는 가용성 사카린이라고 불린다.그것은 물에 잘 녹는다.묽은 수용액의 단맛은 대략 사탕수수의 300-500배이다
  • 민감성: 습도에 민감하다

Saccharin 보안 정보

Saccharin 세관 데이터

  • 세관 번호:2925110000
  • 세관 데이터:

    ?? ?? ??:

    2925110000

    개요:

    HS:2925110000。사카린과 그 소금.부가가치세: 17.0%.?? ???:9.0%. ?? ??: AB (입국화물통관표, 출국화물통관표).최저 관세: 9.0%.????:90.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    ?? ??:

    A.입국화물통관표
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품 위생 감독 검사

    요약:

    HS:2925110000。벤젠 및 [d] 이소티아졸-3(2h)-케톤 1,1-이산화물.부가가치세: 17.0%. 환급률: 9.0%. 감독조건: ab(수입화물검사증서, 수출화물검사증서).최혜국 대우: 9.0%.????:90.0%

Saccharin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S28871-250mg
Saccharin
81-07-2
250mg
¥148.0 2021-09-07
MedChemExpress
HY-Y0272-10mM*1mLinDMSO
Saccharin
81-07-2 99.45%
10mM*1mLinDMSO
¥550 2022-05-18
Ambeed
A239294-25g
o-Benzoic Sulfimide
81-07-2 98%
25g
$9.0 2025-02-21
Ambeed
A239294-500g
o-Benzoic Sulfimide
81-07-2 98%
500g
$60.0 2025-02-21
Life Chemicals
F0001-2092-5g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0001-2092-1g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
1g
$21.0 2023-09-07
Ambeed
A239294-10g
o-Benzoic Sulfimide
81-07-2 98%
10g
$7.0 2025-02-21
Life Chemicals
F0001-2092-10g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
10g
$84.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S0040000
Saccharin
81-07-2 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1341-1G
Saccharin
81-07-2
1g
¥880.46 2024-12-22

Saccharin 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Water Solvents: Water
참조
Chemistry of nitroimides. 2. Hydrolysis and alcoholysis of nitroimides
Kozlova, I. K.; et al, Izvestiya Akademii Nauk SSSR, 1981, (11), 2556-63

합성회로 2

반응 조건
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ;  rt → 85 °C; 1 h, 85 °C
참조
Oxidative cyclization of N-alkyl-o-methyl-arenesulfonamides to biologically important saccharin derivatives
Xu, Liang; et al, Tetrahedron, 2006, 62(33), 7902-7910

합성회로 3

반응 조건
1.1 Solvents: 1,1,2,2-Tetrachloroethane ;  10 min, 50 °C
1.2 Catalysts: Titanium tetrachloride ;  48 h, 115 °C
참조
TiCl4-promoted direct N-acylation of sulfonamide with carboxylic ester
Fu, Shaomin; et al, Tetrahedron Letters, 2010, 51(44), 5834-5837

합성회로 4

반응 조건
1.1 Reagents: Trichloromethylsilane Solvents: Acetone ;  rt; rt → 56 °C; 24 h, 56 °C
참조
Synthesis study of saccharin-methyl-chlorosilane
Li, Xin; et al, Jingxi Yu Zhuanyong Huaxuepin, 2010, 18(4), 29-31

합성회로 5

반응 조건
1.1 Solvents: Acetonitrile ;  37 h, rt
참조
Studies of silyl-transfer photochemical reactions of N-[(trimethylsilyl)alkyl]saccharins
Cho, Dae Won; et al, Bulletin of the Korean Chemical Society, 2010, 31(9), 2453-2458

합성회로 6

반응 조건
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ;  1 h, 20 °C
참조
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

합성회로 7

반응 조건
1.1 Reagents: Chromium sulfate
참조
Electrochemistry of drug manufacture. II. 2
Mizuguchi, Jun, Yakugaku Zasshi, 1947, 67, 94-7

합성회로 8

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Water
참조
Further investigations on the two isomeric chlorides of orthosulphobenzoic acid
Remsen, Ira, American Chemical Journal, 1903, 30, 247-309

합성회로 9

반응 조건
1.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
참조
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

합성회로 10

반응 조건
1.1 Reagents: Ammonia Solvents: tert-Butanol
참조
Sulfobenzoic acid esters. III. Correct structures of the aryl esters
Loev, Bernard; et al, Journal of Organic Chemistry, 1962, 27, 2448-52

합성회로 11

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Synthesis of N,N'-bis(imido)dialkyltin
Shcherbakov, V. I.; et al, Zhurnal Obshchei Khimii, 1984, 54(9), 2062-4

합성회로 12

반응 조건
1.1 Reagents: Sodium dodecylthiolate Solvents: Acetonitrile ;  0.5 h, 20 °C
1.2 Reagents: Hydrochloric acid ,  Water ;  neutralized
참조
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

합성회로 13

반응 조건
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide ,  Zirconium oxychloride Solvents: Acetic anhydride
참조
O-Toluenesulfonamide catalytic oxidation in the liquid phase. I. Synthesis of 3-oxo-2,3-dihydrobenz[d]isothiazole 1,1-dioxide (saccharin) from o-toluenesulfonamide
Ioffe, E. A.; et al, Latvijas PSR Zinatnu Akademijas Vestis, 1990, (5), 613-16

합성회로 14

반응 조건
1.1 Reagents: Potassium tert-butoxide ,  Oxygen ,  1H-Imidazolium, 3-ethyl-1-methyl-, tetrafluoroborate(1-) (9:10) Solvents: 1,4-Dioxane ;  3 h, rt
참조
From imines to amides via NHC-mediated oxidation
Sun, Shaofa; et al, Organic Chemistry Frontiers, 2022, 9(2), 356-363

합성회로 15

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
참조
Tilcotil studies. Part 2. [4 + 2] Additions with isothiazol-3(2H)-one 1,1-dioxide
Burri, Kaspar F., Helvetica Chimica Acta, 1990, 73(1), 69-80

합성회로 16

반응 조건
1.1 Reagents: Hydrochloric acid ;  12 h, rt
참조
Synthesis, characterization and antimicrobial evaluation of new 3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-derivatives
Kamble, Dhanraj P.; et al, Oriental Journal of Chemistry, 2021, 37(4), 797-804

합성회로 17

반응 조건
참조
Reactions with pseudosaccharin chloride. III. Novel fragmentation reaction leading to multiple bond formation
Hettler, Hans; et al, Tetrahedron Letters, 1966, (48), 6031-5

Saccharin Raw materials

Saccharin Preparation Products

Saccharin 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:81-07-2)Saccharin
주문 번호:1613523
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 16:58
가격 ($):discuss personally
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:81-07-2)Saccharin
주문 번호:A1205209
인벤토리 상태:in Stock
재다:2.5kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:41
가격 ($):167.0

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-07-2)Saccharin
sfd4080
순결:99.9%
재다:200kg
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-07-2)Saccharin
1613523
순결:98%
재다:Company Customization
가격 ($):문의